![molecular formula C20H16Cl4N6S2 B6045950 5,5'-(1,4-butanediyl)bis[4-(3,5-dichlorophenyl)-4H-1,2,4-triazole-3-thiol]](/img/structure/B6045950.png)
5,5'-(1,4-butanediyl)bis[4-(3,5-dichlorophenyl)-4H-1,2,4-triazole-3-thiol]
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Overview
Description
5,5'-(1,4-butanediyl)bis[4-(3,5-dichlorophenyl)-4H-1,2,4-triazole-3-thiol] is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the triazole family and is known for its unique properties that make it useful in different areas of research.
Mechanism of Action
The mechanism of action of 5,5'-(1,4-butanediyl)bis[4-(3,5-dichlorophenyl)-4H-1,2,4-triazole-3-thiol] is not fully understood. However, studies have shown that it works by inhibiting the growth and proliferation of cancer cells and microorganisms. It is believed that the compound interferes with the DNA synthesis and replication process, leading to cell death.
Biochemical and Physiological Effects:
Studies have shown that 5,5'-(1,4-butanediyl)bis[4-(3,5-dichlorophenyl)-4H-1,2,4-triazole-3-thiol] has significant biochemical and physiological effects. It has been found to exhibit antioxidant properties, which can help protect cells from oxidative damage. Additionally, the compound has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of 5,5'-(1,4-butanediyl)bis[4-(3,5-dichlorophenyl)-4H-1,2,4-triazole-3-thiol] is its potent antimicrobial and antitumor activities. This makes it a useful compound in the development of new drugs. However, one of the limitations of this compound is its toxicity. Studies have shown that it can be toxic to both cancer cells and normal cells, which can limit its use in clinical applications.
Future Directions
There are several future directions for the research on 5,5'-(1,4-butanediyl)bis[4-(3,5-dichlorophenyl)-4H-1,2,4-triazole-3-thiol]. One potential direction is the development of new drugs based on this compound. Another direction is the study of its mechanism of action, which can help in the development of new therapies for various diseases. Additionally, the compound's potential use as a pesticide or herbicide should be explored further.
Synthesis Methods
The synthesis of 5,5'-(1,4-butanediyl)bis[4-(3,5-dichlorophenyl)-4H-1,2,4-triazole-3-thiol] involves the reaction between 1,4-butanediol, 3,5-dichlorophenylisocyanate, and thiourea in the presence of a catalyst. The resulting product is a white crystalline solid that is soluble in organic solvents.
Scientific Research Applications
The unique properties of 5,5'-(1,4-butanediyl)bis[4-(3,5-dichlorophenyl)-4H-1,2,4-triazole-3-thiol] make it useful in various scientific research applications. One of the most significant applications of this compound is in the field of medicinal chemistry. It has been found to exhibit potent antimicrobial, antitumor, and antifungal activities, making it a potential candidate for the development of new drugs.
properties
IUPAC Name |
4-(3,5-dichlorophenyl)-3-[4-[4-(3,5-dichlorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]butyl]-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16Cl4N6S2/c21-11-5-12(22)8-15(7-11)29-17(25-27-19(29)31)3-1-2-4-18-26-28-20(32)30(18)16-9-13(23)6-14(24)10-16/h5-10H,1-4H2,(H,27,31)(H,28,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUUZMTYPJTVJJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)N2C(=NNC2=S)CCCCC3=NNC(=S)N3C4=CC(=CC(=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16Cl4N6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
546.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,5'-butane-1,4-diylbis[4-(3,5-dichlorophenyl)-4H-1,2,4-triazole-3-thiol] |
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